molecular formula C20H16N6O3S B12786330 Topiroxostat tosylate CAS No. 577778-88-2

Topiroxostat tosylate

Cat. No.: B12786330
CAS No.: 577778-88-2
M. Wt: 420.4 g/mol
InChI Key: HCEPIFBYVFRGOI-UHFFFAOYSA-N
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Description

Topiroxostat tosylate is the salt form of Topiroxostat, a non-purine, selective xanthine oxidase inhibitor (XOI) developed for research into hyperuricemia and gout . Its primary research value lies in its potent and dual-mode mechanism of action; it not only competitively inhibits the xanthine oxidase enzyme but also covalently binds to the molybdenum-pterin center within the enzyme's active site . This interaction effectively disrupts the conversion of hypoxanthine to xanthine and subsequently to uric acid, leading to a significant reduction in serum urate levels . This makes it a critical tool for studying purine metabolism and the pathological consequences of hyperuricemia. Beyond its well-characterized role in urate synthesis, research indicates Topiroxostat may also inhibit the ATP-binding cassette transporter G2 (ABCG2), a protein involved in renal and intestinal urate secretion . This multi-faceted action provides a compelling research model for investigating uric acid dynamics. Furthermore, studies have explored its potential application in subjects with comorbid chronic kidney disease (CKD), as its activity is not primarily dependent on renal excretion . Topiroxostat is approved for therapeutic use in Japan, underscoring its established pharmacological profile . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound professionally in a controlled laboratory setting.

Properties

CAS No.

577778-88-2

Molecular Formula

C20H16N6O3S

Molecular Weight

420.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H8N6.C7H8O3S/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-7H,(H,17,18,19);2-5H,1H3,(H,8,9,10)

InChI Key

HCEPIFBYVFRGOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C#N

Origin of Product

United States

Molecular and Biochemical Characterization of Topiroxostat Tosylate

Elucidation of Topiroxostat (B1683209) Tosylate's Molecular Mechanism of Xanthine (B1682287) Oxidase Inhibition

The therapeutic action of topiroxostat is rooted in its potent and specific inhibition of xanthine oxidase (XO), the key enzyme responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.

Kinetic analysis reveals that topiroxostat exhibits a complex and potent mode of inhibition against xanthine oxidase. It is not a simple competitive inhibitor but rather demonstrates a hybrid- or mixed-type inhibition pattern. This indicates that topiroxostat can bind to both the free enzyme and the enzyme-substrate complex, although its affinity for each state may differ.

The inhibition is also characterized as being time-dependent and slow-binding. This suggests a two-step mechanism:

An initial, rapid formation of a reversible enzyme-inhibitor complex (E-I).

A subsequent, slower isomerization of this initial complex into a more stable, tightly bound complex (E*-I).

This slow-binding nature contributes to its prolonged inhibitory effect on the enzyme. Topiroxostat potently inhibits both the oxidized and reduced forms of the enzyme, which includes xanthine oxidase (XO) and xanthine dehydrogenase (XDH). The inhibition constants (Ki) are in the low nanomolar range, signifying a high-affinity interaction. The IC50 values, which measure the concentration of inhibitor required to reduce enzyme activity by 50%, further underscore its potency against both human and rodent XO.

Table 1: In Vitro Inhibitory Activity of Topiroxostat on Xanthine Oxidase/Dehydrogenase
Enzyme SourceEnzyme FormParameterValue (nM)
Human LiverXanthine Oxidase (XO)IC₅₀5.7
Human LiverXanthine Dehydrogenase (XDH)IC₅₀5.4
Bovine MilkXanthine Oxidase (XO)Kᵢ2.0
Rat LiverXanthine Oxidase (XO)IC₅₀9.1

Crystallographic studies and molecular docking simulations have provided a detailed view of how topiroxostat binds within the active site of xanthine oxidase. The active site is a deep, solvent-accessible channel that leads to the molybdenum cofactor (Moco), which is essential for the catalytic oxidation of purine (B94841) substrates.

Topiroxostat orients itself within this channel, establishing multiple, stabilizing interactions with key amino acid residues. A critical interaction involves the direct coordination of the nitrile group (-C≡N) of topiroxostat with the molybdenum atom of the Moco center. This interaction effectively blocks the molybdenum from participating in the catalytic cycle, thus preventing substrate turnover.

Several amino acid residues are crucial for anchoring topiroxostat in the active site:

Glu802 and Arg880: These residues form key hydrogen bonds with the 4-pyridyl and 1,2,4-triazole (B32235) rings of topiroxostat, respectively, positioning the inhibitor correctly.

Phe914 and Phe1009: These aromatic residues engage in π-π stacking interactions with the pyridine (B92270) ring of topiroxostat, contributing significantly to the binding affinity.

Glu1261: This residue, located deep within the binding pocket, also contributes to the network of interactions that stabilize the inhibitor-enzyme complex.

The combination of direct molybdenum coordination and extensive hydrogen bonding and hydrophobic interactions explains the high affinity and potent inhibitory activity of topiroxostat.

Table 2: Key Ligand-Enzyme Interactions for Topiroxostat in the Xanthine Oxidase Active Site
Enzyme ComponentTopiroxostat MoietyType of Interaction
Molybdenum (Moco)Nitrile groupCoordinative Bond
Glu802Pyridine ringHydrogen Bond
Arg880Triazole ringHydrogen Bond
Phe914Pyridine ringπ-π Stacking
Phe1009Pyridine ringπ-π Stacking
Glu1261Inhibitor backboneElectrostatic/Hydrogen Bond

A critical feature of an effective drug is its selectivity for the intended target. Topiroxostat has been profiled against a panel of other enzymes, particularly those involved in purine and pyrimidine (B1678525) metabolism, to assess its specificity. A key enzyme for comparison is aldehyde oxidase (AO), which, like XO, is a molybdo-flavoprotein and shares structural similarities.

In vitro studies demonstrate that topiroxostat is highly selective for xanthine oxidase. Its inhibitory activity against other enzymes, including aldehyde oxidase, is substantially weaker, with IC50 values that are several orders of magnitude higher than those for XO. This high degree of selectivity is crucial as it minimizes the potential for off-target effects that could arise from the inhibition of other essential metabolic enzymes. Topiroxostat shows negligible inhibition of enzymes such as dihydroorotate (B8406146) dehydrogenase, pyrimidine nucleoside phosphorylase, and purine nucleoside phosphorylase.

Table 3: Selectivity Profile of Topiroxostat Against Xanthine Oxidase and Other Enzymes
EnzymeFunctionIC₅₀ of Topiroxostat (μM)
Xanthine Oxidase (Human)Purine catabolism0.0057
Aldehyde Oxidase (Human)Metabolism of aldehydes and N-heterocycles> 100
Dihydroorotate DehydrogenasePyrimidine synthesis> 100
Purine Nucleoside PhosphorylasePurine salvage pathway> 100

Metabolic Fate and Preclinical Pharmacokinetics of Topiroxostat Tosylate

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is fundamental. Preclinical studies in animal models such as rats and monkeys have characterized the pharmacokinetic and metabolic fate of topiroxostat.

Following oral administration in rats and monkeys, topiroxostat (measured as its active form, FYX-051) is readily absorbed from the gastrointestinal tract. Peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours (Tmax) post-administration. The bioavailability is generally moderate to high in these species.

Once absorbed, topiroxostat exhibits a moderate volume of distribution, indicating that it distributes into tissues but does not excessively accumulate. Plasma protein binding is moderate and varies between species, for instance, being approximately 86-89% in rats and 96-97% in monkeys. The distribution profile ensures that the drug reaches the liver, the primary site of xanthine oxidase activity, in sufficient concentrations to exert its inhibitory effect.

Topiroxostat undergoes extensive metabolism in preclinical species. The primary biotransformation pathways involve Phase I oxidation reactions and Phase II conjugation reactions. The active moiety, FYX-051, is the primary substrate for these metabolic transformations.

Major metabolic pathways identified in rats and monkeys include:

Hydroxylation: This is a major pathway where one or more hydroxyl groups are added to the pyridine ring of the molecule. This leads to the formation of key metabolites such as 2-hydroxy-FYX-051, dihydroxy-FYX-051, and trihydroxy-FYX-051. These hydroxylated metabolites are generally less pharmacologically active than the parent compound.

N-oxidation: Oxidation can occur on the nitrogen atoms of the pyridine or triazole rings, forming N-oxide metabolites.

Glucuronidation: This is a significant Phase II conjugation pathway. The parent compound or its hydroxylated metabolites can be conjugated with glucuronic acid, forming more polar, water-soluble glucuronides that are more readily excreted from the body.

The metabolic profile indicates that topiroxostat is cleared through multiple redundant pathways, primarily mediated by cytochrome P450 enzymes (for oxidation) and UDP-glucuronosyltransferases (for glucuronidation).

Table 4: Major Preclinical Metabolites of Topiroxostat (FYX-051) and Their Formation Pathways
Metabolite NameMetabolic ReactionDescription
2-hydroxy-FYX-051HydroxylationAddition of one hydroxyl group to the pyridine ring.
dihydroxy-FYX-051HydroxylationAddition of a second hydroxyl group to the pyridine ring.
trihydroxy-FYX-051HydroxylationAddition of a third hydroxyl group to the pyridine ring.
N-oxide metabolitesN-oxidationOxidation of nitrogen atoms on the heterocyclic rings.
FYX-051 glucuronidesGlucuronidationConjugation of parent or hydroxylated metabolites with glucuronic acid.

Excretion Mechanisms in Animal Models

In preclinical studies involving rats, the excretion of topiroxostat has been shown to occur through both urinary and fecal routes. Following oral administration of radiolabeled topiroxostat at a dose of 1mg/kg, approximately 30.4% of the total dose was excreted in the urine, while 40.9% was eliminated through feces. drugbank.com The primary forms of topiroxostat found in urine within 24 hours after a single oral administration are its metabolites. The main metabolites include N-oxide, N1-glucuronide, and N2-glucuronide, accounting for about 4.8%, 43.3%, and 16.1% of the dose, respectively. drugbank.com The excretion of unchanged topiroxostat and its hydroxide (B78521) metabolite was minimal, at 0.1% or less. drugbank.com

Plasma Protein Binding Characteristics in Preclinical Systems

The binding of a drug to plasma proteins is a critical factor, as only the unbound fraction is pharmacologically active. sygnaturediscovery.comwikipedia.org Topiroxostat exhibits binding to plasma proteins, and its characteristics have been compared to other xanthine oxidase inhibitors. In in vitro studies using human plasma, the 50% inhibitory concentration (IC50) of febuxostat (B1672324) against plasma xanthine oxidoreductase (XOR) was found to be 12 times higher than that of topiroxostat, and this difference was amplified approximately 13-fold in the presence of an exogenous protein, highlighting the influence of protein binding on inhibitory activity. nih.gov

Studies analyzing the binding of topiroxostat to human serum albumin (HSA) have provided specific parameters. oatext.com

This suggests that while both drugs bind to HSA, topiroxostat has a lower binding affinity compared to febuxostat, which may contribute to its potent inhibition of plasma XOR activity even at lower concentrations. oatext.com Unlike topiroxostat and febuxostat, oxypurinol, the active metabolite of allopurinol (B61711), does not bind to albumin. oatext.com

Pharmacodynamic Biomarkers and Effects in Preclinical Systems

Modulation of Purine Metabolite Concentrations (e.g., uric acid, xanthine, hypoxanthine) in Preclinical Fluids/Tissues

As a xanthine oxidase inhibitor, topiroxostat directly influences the concentrations of purine metabolites in various biological samples. In diabetic db/db mice, treatment with topiroxostat led to a dose-dependent increase in plasma purine levels, which was not observed with febuxostat treatment. nih.gov

In a mouse model of non-alcoholic steatohepatitis (NASH), topiroxostat administration almost completely inhibited XOR-mediated purine catabolism. nih.gov This resulted in a significant decrease in plasma uric acid concentrations to levels similar to the control group, while plasma hypoxanthine and xanthine levels, which were barely detectable in untreated mice, increased to approximately 50 µM and 25 µM, respectively. nih.gov In the liver of these mice, topiroxostat markedly reduced the elevated levels of xanthine and uric acid. nih.govresearchgate.net

Further studies in mice demonstrated that oral administration of topiroxostat could lead to a 6-fold increase in plasma hypoxanthine and a 12-fold increase in plasma xanthine concentrations within one hour, while plasma uric acid levels decreased to 25% of the control. bioone.orgallenpress.com

Impact on Oxidative Stress Markers in In Vitro and Animal Models

Topiroxostat has demonstrated significant effects on markers of oxidative stress in various preclinical models. The inhibition of xanthine oxidase by topiroxostat reduces the production of reactive oxygen species (ROS), which are byproducts of the conversion of hypoxanthine to uric acid. nih.gov

In streptozotocin-induced diabetic rats, topiroxostat administration suppressed the production of ROS in the thoracic aorta. nih.gov Specifically, it significantly decreased superoxide (B77818) production by xanthine oxidase anchored to the cell membrane and suppressed the fluorescence intensity of nitrotyrosine staining, a marker of cytotoxicity. nih.govresearchgate.net

In a rat model of puromycin (B1679871) aminonucleoside (PAN) nephrosis, topiroxostat treatment significantly ameliorated the increase in oxidative stress markers within the kidney cortex. nih.govnii.ac.jp The levels of nitrotyrosine and 8-hydroxy-2-deoxyguanosine (8-OHdG), another prominent marker of oxidative DNA damage, were significantly reduced in topiroxostat-treated PAN rats. nih.govnii.ac.jpresearchgate.net This reduction was associated with decreased expression of xanthine oxidase and NADPH oxidase 4 (NOX4), both of which are inducers of oxidative stress. nih.govnii.ac.jp

Modulation of Inflammatory Markers and Macrophage Polarization in Preclinical Models

Topiroxostat has been shown to modulate inflammatory processes, partly through its influence on macrophage polarization. Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. nih.govoncotarget.com

In an in vitro study, topiroxostat was found to suppress macrophage activation and proinflammatory (M1) polarization, without affecting anti-inflammatory (M2) polarization. nih.gov In a diabetic mouse model, these protective effects were associated with the suppression of macrophage infiltration and the expression of inflammatory cytokines in the sciatic nerve. nih.gov The activation of xanthine oxidase is known to promote both oxidative stress and macrophage activation, suggesting a mechanism by which topiroxostat exerts its anti-inflammatory effects. nih.gov Hyperuricemia itself can contribute to inflammation through the activation of the NLRP3 inflammasome, leading to increased expression of pro-inflammatory cytokines like IL-1β and IL-18, and increased macrophage activation and infiltration. mdpi.com

Effects on Salvage Pathway Activity in Preclinical Systems

The purine salvage pathway is a crucial metabolic route that reuses purine bases (hypoxanthine and guanine) to synthesize nucleotides, which is more energetically favorable than de novo synthesis. mdpi.com Xanthine oxidase inhibitors can influence this pathway by altering the availability of its substrates.

Unlike the purine analog inhibitor allopurinol, which has been shown to inhibit erythrocyte hypoxanthine phosphoribosyltransferase (HPRT), a key enzyme in the salvage pathway, topiroxostat did not perturb the salvage pathway in a hyperuricemic mouse model. researchgate.net The inhibition of xanthine oxidase by topiroxostat leads to an accumulation of hypoxanthine. bioone.orgallenpress.com This increased availability of hypoxanthine can enhance the activity of the salvage pathway, leading to increased ATP synthesis. bioone.org This mechanism has been proposed to contribute to the tissue-protective effects of topiroxostat observed in various preclinical models of injury. bioone.orgjapi.org

Medicinal Chemistry and Synthetic Methodologies of Topiroxostat Tosylate

Rational Design Principles and Lead Optimization Strategies for Xanthine (B1682287) Oxidase Inhibition

The development of Topiroxostat (B1683209) was guided by the need for a potent and selective xanthine oxidase inhibitor with a favorable safety profile, particularly in patients with renal impairment. drugbank.comjapi.org Unlike purine (B94841) analogs like allopurinol (B61711), which can cause serious side effects, Topiroxostat was designed as a non-purine agent. drugbank.comjst.go.jp The core design principle centered on creating a molecule that could effectively bind to the molybdenum active center of xanthine oxidoreductase (XOR), thereby blocking the metabolic conversion of xanthine to uric acid. acs.orgpmda.go.jp

Topiroxostat's design features a hybrid structure that facilitates a dual-inhibition mechanism. mdpi.commdpi.com It acts as both a structure-based and a mechanism-based inhibitor. researchgate.net This hybrid approach involves an initial competitive inhibition followed by the formation of a covalent bond with the molybdenum center of the enzyme. pmda.go.jpmdpi.com This covalent interaction, which involves a reaction intermediate, contributes to its prolonged inhibitory effect. mdpi.comnih.gov

Lead optimization for Topiroxostat focused on enhancing its interaction with key amino acid residues within the active site of XOR. X-ray crystallography studies have shown that Topiroxostat interacts with multiple amino acid residues, and two protonated glutamate (B1630785) residues, E802 and E1261, are at hydrogen-bonding distances from the nitrogen atoms of the drug. pmda.go.jpresearchgate.net This multi-point interaction contributes to its high affinity and selectivity.

Total Synthesis Pathways and Key Intermediate Chemistry of Topiroxostat Tosylate (Conceptual, based on 'structure is a hybrid between pyridine (B92270) and cyanopyridine moieties linked by a triazole nucleus')

The synthesis of Topiroxostat, with its characteristic 3,5-diaryl-1,2,4-triazole framework, involves multi-step chemical processes. nih.gov The core structure is a hybrid of pyridine and cyanopyridine moieties linked by a triazole nucleus. mdpi.com Several synthetic routes have been developed, often starting from readily available materials like 4-cyanopyridine (B195900). patsnap.com

One patented synthetic pathway starts with the oxidation of 4-cyanopyridine to its N-oxide, which serves as a key intermediate. patsnap.com Another approach involves the use of isonicotinic acid N-oxide as a starting material. patsnap.com A common strategy involves the formation of a crucial intermediate, 4-(2-(imino(pyridine-4-yl)methyl)hydrazinocarbonyl)pyridine N-oxide, from the reaction of isoniazid (B1672263) N-oxide and 4-cyanopyridine. google.compatsnap.com This intermediate then undergoes cyclization to form the triazole ring of Topiroxostat. google.com

The synthesis can be optimized to improve yield and purity. For instance, using high-quality raw materials and optimizing reaction conditions such as temperature, pressure, and pH can minimize the formation of impurities. Purification techniques like recrystallization are employed to ensure the final product meets pharmaceutical standards.

A one-pot synthesis method for a deuterated analog of Topiroxostat has also been described, which streamlines the process by reacting methyl 2-cyanoisonicotinate with deuterated hydrazine (B178648) and then with 4-cyanopyridine-d4 to form the final product without isolating intermediates.

Structure-Activity Relationship (SAR) Studies of this compound Analogs and Related Hybrid Inhibitors

Structure-activity relationship (SAR) studies have been instrumental in understanding the key molecular features required for potent xanthine oxidase inhibition and have guided the design of Topiroxostat and its analogs.

SAR studies have revealed that the 3,5-diaryl-1,2,4-triazole framework of Topiroxostat is a significant contributor to its inhibitory activity. nih.gov However, research has shown that this specific framework is not absolutely essential. nih.gov For example, replacing the 2-cyanopyridine-4-yl moiety with substituted benzyl (B1604629) groups can still yield compounds with considerable XO inhibitory activity. nih.gov

Studies on Topiroxostat analogs have explored the impact of various substituents. For instance, in a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives, a 3'-nitro and a 4'-sec-butoxy group on the benzyl moiety were found to be favorable for activity. nih.gov The most promising compound in this series, 1h , demonstrated an IC50 value of 0.16 μM. nih.gov

Further SAR analysis of other hybrid inhibitors has shown that lipophilicity at certain positions can be beneficial for activity. mdpi.com For example, increasing the carbon chain length of an alkoxy substituent can lead to a significant increase in XO inhibition. mdpi.com

Optimization of Topiroxostat's molecular features has been aimed at improving its activity and pharmacokinetic profile. The pyridine and cyanopyridine moieties are crucial for its interaction with the enzyme's active site. mdpi.com The nitrogen atom in the para position of the pyridine ring is believed to form a hydrogen bond with the Glu1261 residue, which is a key interaction for its potent activity. mdpi.com

The development of deuterated analogs, such as Topiroxostat-d4 , represents a strategy to enhance metabolic stability and prolong the half-life of the drug. This is achieved by replacing hydrogen atoms with deuterium (B1214612) at specific positions, which can slow down metabolic processes.

The exploration of hybrid molecules combining structural features of Topiroxostat and another XO inhibitor, febuxostat (B1672324), has also been pursued. mdpi.com These hybrids, with an isosteric replacement of an amide linker with a 1,2,3-triazole nucleus, have shown potent XO inhibition in the nanomolar range. mdpi.com

Computational Chemistry Approaches in this compound Design (e.g., Molecular Dynamics, QM/MM calculations, molecular docking)

Computational chemistry has played a vital role in elucidating the inhibition mechanism of Topiroxostat and in guiding the design of new inhibitors. acs.orgresearchgate.netnih.gov

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to investigate the interaction of Topiroxostat and its metabolites with xanthine oxidase. acs.orgnih.govresearchgate.netnih.govchemrxiv.org These studies have provided detailed insights into the structural and dynamic effects of the drug and its metabolites on the enzyme's active site. acs.orgnih.govresearchgate.netnih.govchemrxiv.org MD simulations have been used to study the stability of the drug-enzyme complex and to identify key interactions. researchgate.netnih.gov

QM/MM calculations have been used to model the chemical reaction between Topiroxostat and the molybdenum cofactor in the enzyme's active site, providing a deeper understanding of its covalent inhibition mechanism. acs.orgresearchgate.netnih.gov These calculations have helped to elucidate the reaction pathways and the binding affinities of the drug and its metabolites. nih.gov

Molecular docking studies have been widely used to predict the binding modes of Topiroxostat and its analogs within the active site of xanthine oxidase. nih.govresearchgate.net These studies have helped to rationalize the observed SAR and to identify key interactions with amino acid residues such as Phe914, Phe1009, Glu802, and Arg880. researchgate.netnih.gov The insights gained from these computational approaches have been crucial for the rational design and optimization of Topiroxostat and related XO inhibitors. digitellinc.com

Preclinical Efficacy Studies in Disease Models

Evaluation of Topiroxostat (B1683209) Tosylate in Animal Models of Hyperuricemia

The primary pharmacological effect of topiroxostat is the reduction of uric acid levels. Its efficacy in this regard has been extensively studied in animal models designed to replicate human hyperuricemia.

To investigate the uric acid-lowering effects of topiroxostat, researchers utilize various animal models that mimic the metabolic condition of hyperuricemia. One such model is the Urat1-Uox double knockout (DKO) mouse . These mice lack both the uric acid transporter 1 (Urat1) and uricase (Uox), the enzyme that degrades uric acid in most mammals but not in humans. This genetic modification results in significantly elevated plasma and urinary uric acid levels, making them a relevant model for studying hyperuricemia. In a study involving Urat1-Uox DKO mice, topiroxostat demonstrated a significant plasma and urinary uric acid-lowering effect nih.gov.

Another commonly used method to induce hyperuricemia in rodents, such as mice and rats, is the administration of potassium oxonate . Potassium oxonate is a uricase inhibitor; by blocking this enzyme, it prevents the breakdown of uric acid into allantoin, leading to an accumulation of uric acid in the blood. nih.gov This model is frequently used to screen for anti-hyperuricemic agents and to study the pathogenesis of conditions like urate nephropathy. nih.gov Often, potassium oxonate is administered in conjunction with a high-purine substance like hypoxanthine (B114508) or adenine (B156593) to further elevate uric acid production. mdpi.comnih.gov The potassium oxonate-induced hyperuricemia model is valuable for assessing the efficacy of XOR inhibitors like topiroxostat in a non-genetically modified system.

Preclinical studies have established a clear dose-response relationship for topiroxostat's effect on uric acid levels. In the Urat1-Uox DKO mouse model, topiroxostat was administered for seven days at doses of 0.3 and 1 mg/kg per day. The results showed a dose-dependent decrease in both the plasma uric acid concentration and the urinary uric acid to creatinine (B1669602) ratio nih.gov. Conversely, the urinary ratio of hypoxanthine and xanthine (B1682287) to creatinine increased, which is consistent with the mechanism of XOR inhibition nih.gov.

The following table summarizes the dose-dependent effects of topiroxostat on key purine (B94841) metabolites in Urat1-Uox DKO mice.

ParameterEffect of TopiroxostatDose Relationship
Plasma Uric AcidSignificant DecreaseDose-dependent
Urinary Uric Acid/Creatinine RatioSignificant DecreaseDose-dependent
Urinary Hypoxanthine + Xanthine/Creatinine RatioSignificant IncreaseDose-dependent

These findings in animal models demonstrate that topiroxostat effectively inhibits XOR in a dose-dependent manner, leading to a reduction in uric acid levels.

Exploration of Topiroxostat Tosylate in Preclinical Models of Associated Pathologies

Beyond its primary effect on hyperuricemia, preclinical research has explored the potential benefits of topiroxostat in pathologies often associated with elevated uric acid, including kidney disease, metabolic syndrome, and neuropathy.

The renoprotective effects of topiroxostat have been investigated in several preclinical models. In db/db mice, a well-established model for type 2 diabetes and diabetic nephropathy, topiroxostat treatment was shown to ameliorate albuminuria researchgate.net. This improvement was linked to the prevention of podocyte injury, a key event in the pathogenesis of diabetic kidney disease. The study found that topiroxostat inhibited the reduction of crucial podocyte proteins like nephrin (B609532) and podoplanin researchgate.net.

In another model of renal injury induced by adenine, topiroxostat was found to be effective nih.gov. Furthermore, studies in rats with anti-nephrin antibody-induced podocyte injury showed that topiroxostat reduced the increased XOR activity in the kidney and restored the expression of nephrin, podocin, and podoplanin researchgate.net. These findings suggest that topiroxostat confers renoprotective effects by repressing oxidative stress and inflammation within the kidney.

Key findings on renal injury markers are summarized below:

Animal ModelKey Renal Injury MarkerEffect of Topiroxostat
db/db Mice (Diabetic Nephropathy)AlbuminuriaAmeliorated
db/db Mice (Diabetic Nephropathy)Podocyte Injury (Nephrin, Podoplanin reduction)Prevented
Anti-nephrin Antibody-induced RatsRenal XOR ActivityReduced
Anti-nephrin Antibody-induced RatsNephrin, Podocin, Podoplanin expressionRestored

The link between hyperuricemia and metabolic syndrome is well-documented, with plasma XOR activity often elevated in conditions like obesity and diabetes mellitus. The effects of topiroxostat have been studied in db/db mice, which serve as a model for obesity and other components of metabolic syndrome. In a four-week study, male db/db mice treated with topiroxostat showed suppressed weight gain compared to the vehicle group, without any change in food intake researchgate.net. While the treatment did not alter the weight of fat pads or triglyceride content in the liver and muscle, it did increase plasma ketone bodies and free fatty acids researchgate.net. These results suggest that topiroxostat may amplify the burning of lipids, predisposing the body toward catabolism and potentially contributing to weight management in hyperuricemic individuals with obesity researchgate.net.

Inflammation and oxidative stress are known contributors to the pathophysiology of diabetic neuropathy. Given that XOR activation promotes both of these processes, the therapeutic potential of topiroxostat has been examined in this context. A study utilizing the db/db mouse model of type 2 diabetes investigated the effect of topiroxostat on the development of neuropathy.

In this model, untreated db/db mice developed clear signs of neuropathy, including delayed nerve conduction and a reduced density of intraepidermal nerve fibers. Treatment with topiroxostat significantly prevented these deficits, with a more potent effect observed at a higher dose (2 mg/kg/day compared to 1 mg/kg/day). The protective effects were associated with the suppression of macrophage infiltration, inflammatory cytokine expression, and oxidative stress in the sciatic nerve. An in vitro component of the study further demonstrated that topiroxostat suppressed macrophage activation and prevented the reduction in neurite outgrowth from neurons exposed to xanthine oxidase. These findings highlight the beneficial effects of topiroxostat on the development of neuropathy in a mouse model of type 2 diabetes, suggesting that the suppression of proinflammatory macrophage activation and oxidative stress-induced damage are key mechanisms.

Mechanistic Insights from Preclinical Disease Model Interventions (e.g., oxidative stress, inflammation suppression)

Preclinical studies utilizing animal models of disease have provided critical insights into the mechanisms by which topiroxostat exerts its therapeutic effects beyond simply lowering uric acid levels. These investigations have highlighted the compound's significant impact on pathways related to oxidative stress and inflammation, which are key drivers in the pathophysiology of conditions like diabetic complications and vascular disease.

Suppression of Oxidative Stress

A primary mechanism of topiroxostat's action is the inhibition of xanthine oxidoreductase (XOR), an enzyme that not only produces uric acid but also generates reactive oxygen species (ROS), such as superoxide (B77818). imedpub.comnih.gov This ROS production is a major contributor to oxidative stress, which leads to cellular damage, endothelial dysfunction, and the progression of vascular injury. imedpub.com

In a key study using a streptozotocin-induced diabetic rat model, topiroxostat administration demonstrated a profound ability to mitigate oxidative stress in the aorta. The research revealed that topiroxostat's antioxidant effects appear to be mediated through the inhibition of XOR anchored to vascular endothelial cell membranes. imedpub.com Treatment with topiroxostat led to a significant reduction in superoxide production and suppressed vascular endothelial damage. imedpub.com This was evidenced by the normalization of several key biomarkers of oxidative stress and renal and vascular injury. imedpub.com

Key findings from this study are summarized in the table below:

BiomarkerObservation in Diabetic ModelEffect of Topiroxostat TreatmentImplication
Urinary Malondialdehyde IncreasedSignificantly DecreasedReduction in lipid peroxidation, a marker of oxidative damage.
Superoxide Production IncreasedSignificantly DecreasedDirect evidence of reduced ROS generation by inhibiting cell membrane-anchored XOR.
Nitrotyrosine Staining IncreasedSignificantly SuppressedIndicates decreased cytotoxicity and protein damage from reactive nitrogen species.
e-selectin IncreasedSignificantly DecreasedSuggests suppression of endothelial inflammation and damage.
Urinary Albumin/Creatinine Ratio IncreasedSignificantly DecreasedIndicates protection against diabetes-induced kidney damage (nephropathy).

This table presents data synthesized from a study in a streptozotocin-induced diabetic rat model. imedpub.com

Inflammation Suppression

Chronic inflammation is a critical component of many diseases, and evidence from preclinical models suggests that topiroxostat can effectively suppress inflammatory processes. This anti-inflammatory action is closely linked to its ability to reduce oxidative stress, as ROS can activate pro-inflammatory signaling pathways. nih.gov

Studies in obese diabetic (db/db) mice, a model for type 2 diabetes, have shown that topiroxostat provides renoprotective and neuroprotective effects by suppressing both oxidative stress and inflammation. imedpub.comnih.gov In a model of diabetic neuropathy, topiroxostat treatment was associated with a significant reduction in macrophage infiltration and the expression of pro-inflammatory cytokines in the sciatic nerve. nih.gov

Furthermore, in vitro analysis revealed that topiroxostat directly suppressed the activation and pro-inflammatory polarization of macrophages, while not affecting their anti-inflammatory polarization. nih.gov This modulation of macrophage activity is a crucial mechanism for its anti-inflammatory effects, as macrophages are key players in the inflammatory cascade of diabetic neuropathy and other chronic diseases. nih.gov

The table below details the specific anti-inflammatory effects observed in preclinical models:

Inflammatory Marker/ProcessObservation in Disease ModelEffect of Topiroxostat InterventionMechanistic Insight
Macrophage Infiltration Increased in sciatic nerveSignificantly SuppressedReduces the presence of key inflammatory cells at the site of nerve damage.
Pro-inflammatory Cytokine Expression Elevated in sciatic nerveSignificantly DecreasedAttenuates the chemical signaling that promotes and sustains inflammation.
Pro-inflammatory Macrophage Polarization PromotedSuppressedShifts the immune response away from a damaging, pro-inflammatory state.

This table is based on findings from a study in a db/db mouse model of diabetic neuropathy. nih.gov

Comparative Preclinical Analysis of Topiroxostat Tosylate with Other Xanthine Oxidase Inhibitors

In Vitro Potency and Selectivity Comparisons (e.g., vs. Allopurinol (B61711), Febuxostat)

The inhibitory activity of topiroxostat (B1683209) on xanthine (B1682287) oxidase has been quantified and compared with other inhibitors using in vitro enzyme assays. These studies are crucial for determining the intrinsic potency of a compound against its target enzyme. Topiroxostat has demonstrated potent inhibitory activity against xanthine oxidase. mdpi.com Its potency, often measured by the half-maximal inhibitory concentration (IC50), is significantly greater than that of allopurinol and comparable to or greater than that of febuxostat (B1672324), depending on the specific assay conditions. mdpi.comnih.gov

One study reported the in vitro IC50 of topiroxostat to be 0.0048 µM. mdpi.com In contrast, reported IC50 values for febuxostat and allopurinol can vary, with one study noting values of approximately 0.0236 µM and 7.5902 µM, respectively. nih.gov This highlights the potent enzymatic inhibition by topiroxostat at the molecular level.

CompoundIn Vitro IC50 (µM)Source Enzyme
Topiroxostat0.0048Not Specified
Febuxostat0.0236Not Specified
Allopurinol7.5902Not Specified

Note: IC50 values can vary between studies based on assay conditions and enzyme source.

Comparative Pharmacokinetic and Metabolic Profiles in Preclinical Models

Preclinical pharmacokinetic studies in animal models provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These parameters are critical for predicting its behavior in humans. In preclinical rat models, topiroxostat has demonstrated good oral bioavailability. One study indicated an oral bioavailability of 69.6% in male rats. This is a key parameter suggesting efficient absorption from the gastrointestinal tract.

Comparatively, febuxostat has also shown good oral bioavailability in preclinical models, with reported values of 73% in rats. Allopurinol, being an older drug, has been studied less with modern techniques, but its active metabolite, oxypurinol, is known to have a long half-life which is central to its therapeutic effect. Topiroxostat is primarily metabolized in the liver and is eliminated through both renal and fecal routes. This dual excretion pathway can be advantageous, particularly in contexts of impaired renal function.

CompoundAnimal ModelParameterValue
TopiroxostatRatOral Bioavailability69.6%
FebuxostatRatOral Bioavailability~73%
AllopurinolRatOral BioavailabilityData varies

Efficacy Comparisons in Animal Models of Hyperuricemia and Associated Conditions

The in vivo efficacy of topiroxostat has been evaluated in various animal models of hyperuricemia, which are typically induced by administering a uricase inhibitor like potassium oxonate to rodents. In these models, topiroxostat has been shown to effectively lower serum uric acid levels.

Studies comparing the urate-lowering effects of these inhibitors have been conducted. For instance, in a potassium oxonate-induced hyperuricemia rat model, both febuxostat and allopurinol at a dose of 5mg/kg were shown to be effective in controlling serum uric acid. saudijournals.com Other research has demonstrated that novel inhibitors, when compared to allopurinol in hyperuricemic rat models, can exhibit potent in vivo efficacy. mdpi.com Furthermore, preclinical studies have suggested that topiroxostat may have renoprotective effects beyond its uric acid-lowering action. In a rat model of adenine-induced renal injury, topiroxostat demonstrated a protective effect on the kidneys. nih.gov This suggests potential benefits in conditions where hyperuricemia is associated with kidney damage.

Distinctive Mechanistic Advantages or Disadvantages in Preclinical Contexts

Topiroxostat is distinguished from other xanthine oxidase inhibitors by its unique "hybrid type" inhibition mechanism. mdpi.commdpi.com This involves an initial competitive inhibition, where it vies with xanthine for the active site, followed by the formation of a covalent bond with the molybdenum center of the enzyme. mdpi.com This mechanism differs significantly from that of allopurinol, which acts as a suicide inhibitor, and febuxostat, which is a non-purine selective inhibitor that binds tightly to a channel leading to the active site but does not form a covalent bond.

This hybrid mechanism, combining reversible and irreversible elements, may contribute to a prolonged duration of action. The covalent linkage with the molybdenum cofactor can lead to a long residence time of the drug-enzyme complex, potentially allowing for sustained XO inhibition even after plasma concentrations of the drug have declined. researchgate.net This sustained action could be a preclinical advantage, suggesting the potential for stable, long-term control of uric acid production. In contrast, the purine-based structure of allopurinol means it can be incorporated into nucleic acid pathways, a mechanistic feature not shared by non-purine inhibitors like topiroxostat and febuxostat.

Advanced Research Methodologies and Analytical Techniques Applied to Topiroxostat Tosylate

In Vitro Assay Development for Xanthine (B1682287) Oxidase Inhibition Profiling (e.g., spectrophotometric assays)

The development of robust in vitro assays is fundamental to characterizing the inhibitory profile of compounds like Topiroxostat (B1683209). Spectrophotometric assays are a cornerstone for this purpose, providing a direct and quantifiable measure of xanthine oxidase (XO) activity and its inhibition.

The principle behind these assays lies in monitoring the XO-catalyzed oxidation of xanthine to uric acid. nih.gov This enzymatic reaction results in the formation of uric acid, which has a distinct absorbance maximum at a wavelength of approximately 290-295 nm. nih.gov By measuring the rate of increase in absorbance at this wavelength, the enzymatic activity of XO can be precisely determined. nih.gov

To develop an assay for profiling Topiroxostat's inhibitory potential, a reaction mixture is typically prepared containing a buffer (e.g., phosphate (B84403) buffer at a physiological pH of 7.8), a known concentration of the substrate xanthine, and the enzyme xanthine oxidase. mdpi.com The reaction is initiated by the addition of the enzyme and the change in absorbance is monitored over time. mdpi.com To evaluate Topiroxostat, various concentrations of the inhibitor are introduced into the reaction mixture, and the resulting decrease in the rate of uric acid formation is measured. mdpi.com This allows for the determination of key inhibitory parameters, such as the IC50 value, which represents the concentration of Topiroxostat required to inhibit 50% of the xanthine oxidase activity.

Kinetic analyses can also be performed using this spectrophotometric approach to understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). mdpi.com By varying the concentrations of both the substrate (xanthine) and the inhibitor (Topiroxostat), Lineweaver-Burk plots can be generated to elucidate the nature of the enzyme-inhibitor interaction. mdpi.com Studies have indicated that Topiroxostat exhibits a hybrid-type inhibition mechanism, which can be thoroughly characterized using these in vitro spectrophotometric methods. mdpi.com

Mass Spectrometry-Based Approaches for Preclinical Metabolite Identification and Quantification (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as LC-MS/MS, is an indispensable tool in the preclinical evaluation of Topiroxostat, enabling the identification and quantification of its metabolites. semanticscholar.orgnih.gov This is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For preclinical metabolite identification, biological samples (e.g., plasma, urine, feces) from animal studies are collected after administration of Topiroxostat. researchgate.net These samples are then processed, and the extracts are analyzed by LC-MS/MS. The LC component separates the parent drug from its metabolites based on their physicochemical properties. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the elucidation of the elemental composition of unknown metabolites. researchgate.net Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions and analyzing the resulting fragment ions. This fragmentation pattern serves as a fingerprint for a specific molecule, allowing for the structural characterization of metabolites. Computational studies have complemented these experimental findings by investigating the interaction of known hydroxylated metabolites of Topiroxostat, such as 2-hydroxy-FYX-051, dihydroxy-FYX-051, and trihydroxy-FYX-051, with the active site of xanthine oxidase. nih.govchemrxiv.org

For quantification, a sensitive, selective, and high-throughput LC-MS/MS method has been developed to determine Topiroxostat concentrations in biological matrices like human plasma. nih.gov This typically involves a protein precipitation step to prepare the sample, followed by chromatographic separation on a suitable column. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. nih.gov In this mode, specific precursor-to-product ion transitions for Topiroxostat and an internal standard (often a deuterated version of the drug) are monitored. nih.gov This allows for accurate and precise quantification of the drug in preclinical pharmacokinetic studies.

A summary of a validated LC-MS/MS method for Topiroxostat quantification is presented in the table below.

ParameterDetails
Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Sample Preparation Protein precipitation with acetonitrile
Chromatographic Column ACE Excel 5 C18-PFP (2.1 × 50.0 mm)
Mobile Phase Gradient elution with a mixture of 2 mM ammonium (B1175870) acetate (B1210297) in 0.1% formic acid and acetonitrile
Ionization Mode Positive Ionization
MS Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Topiroxostat: m/z 249.2→221.1; Topiroxostat-d4 (IS): m/z 253.2→225.1
Data sourced from a study on the quantitative determination of Topiroxostat in human plasma. nih.gov

Chromatographic Techniques for Compound Purity and Preclinical Bioanalysis (e.g., HPLC, GC)

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental to ensuring the purity of Topiroxostat active pharmaceutical ingredient (API) and its formulated products, as well as for preclinical bioanalysis. Gas Chromatography (GC) is less commonly used for a non-volatile compound like Topiroxostat.

For compound purity analysis, HPLC methods are developed to separate Topiroxostat from any related substances, including impurities from the synthesis process or degradation products. google.comgoogle.com These methods typically utilize a reverse-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. ijmca.com A UV detector is commonly employed, with the detection wavelength set to an absorbance maximum of Topiroxostat (e.g., around 255-275 nm) to ensure high sensitivity. google.comijmca.com The method is validated for specificity, linearity, accuracy, and precision to ensure it is suitable for its intended purpose of quality control. google.com The purity of Topiroxostat is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

In the context of preclinical bioanalysis, HPLC is the separation technique that is coupled with mass spectrometry (LC-MS/MS) as described in the previous section. nih.gov The HPLC system is responsible for separating Topiroxostat and its metabolites from endogenous components in biological samples before they are introduced into the mass spectrometer for detection and quantification. researchgate.net The choice of the column, mobile phase, and gradient conditions is critical for achieving the necessary resolution and sensitivity for accurate bioanalysis. The robustness of these HPLC methods is essential for reliable pharmacokinetic and metabolic studies. ijmca.com

The table below outlines typical parameters for an HPLC method for Topiroxostat analysis.

ParameterExample Specification
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 or similar
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile)
Detection UV detection at a specific wavelength (e.g., 255 nm or 275 nm)
Application Purity assessment of bulk drug and formulations, simultaneous estimation with other drugs
This table represents a generalized summary from various HPLC methods for Topiroxostat. google.comijmca.com

Molecular Biology Techniques for Target Expression and Genetic Modulation Studies (e.g., knockout mice models)

Molecular biology techniques, particularly the use of genetically modified animal models, have been pivotal in understanding the in vivo effects of Topiroxostat and the role of its target, xanthine oxidoreductase, in various physiological and pathological processes.

Knockout mice models have been instrumental in this research. For instance, Urat1-Uox double knockout (DKO) mice have been utilized to investigate the therapeutic effects of Topiroxostat. nih.gov These mice lack the uric acid transporter URAT1 and the enzyme uricase (Uox), leading to hyperuricemia, which mimics the human condition. By administering Topiroxostat to these mice, researchers can study its efficacy in lowering uric acid levels and its impact on conditions such as exercise-induced acute kidney injury. nih.gov Such models allow for the investigation of the drug's mechanism of action in a relevant physiological context, demonstrating, for example, a dose-dependent decrease in plasma uric acid and urinary uric acid to creatinine (B1669602) ratio following Topiroxostat treatment. nih.gov

In addition to knockout models, other genetically modulated mice, such as the db/db mouse model of type 2 diabetes, have been used to study the effects of Topiroxostat on diabetic complications. nih.gov These mice have a mutation in the leptin receptor gene, leading to obesity and diabetes. By treating db/db mice with Topiroxostat, studies have been able to assess its impact on the development of diabetic neuropathy, showing that the drug can prevent neuropathic changes. nih.gov These protective effects were associated with the suppression of macrophage infiltration and oxidative stress in the sciatic nerve. nih.gov These studies highlight the utility of genetically modified animal models in elucidating the broader therapeutic potential of Topiroxostat beyond its primary indication.

Advanced Computational Modeling for Mechanism and Binding Prediction

Advanced computational modeling techniques have provided profound insights into the molecular mechanisms of Topiroxostat's interaction with xanthine oxidoreductase (XOR). These in silico methods complement experimental data by offering a detailed view of the drug-target binding at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.govmdpi.com For Topiroxostat, docking studies can predict how the molecule fits into the active site of XOR, identifying key amino acid residues involved in the interaction. nih.govchemrxiv.org This information is crucial for understanding the basis of its inhibitory activity and for the rational design of new, potentially more potent inhibitors.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the Topiroxostat-XOR complex over time. nih.govchemrxiv.orgnih.gov These simulations can reveal conformational changes in the enzyme upon inhibitor binding and provide a more realistic representation of the binding event than static docking models. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations offer a higher level of theory to investigate the electronic details of the inhibition mechanism. nih.govchemrxiv.org This hybrid method can be used to study the covalent and non-covalent interactions between Topiroxostat and the molybdenum cofactor (Moco) at the active site of XOR. nih.govchemrxiv.org Such calculations have been instrumental in elucidating the detailed mechanism of inhibition for Topiroxostat and its hydroxylated metabolites. nih.govchemrxiv.org

The table below summarizes key amino acid residues in the active site of xanthine oxidase that have been identified through computational modeling to interact with Topiroxostat.

Interacting Residue
L648
K771
E802
R839
L873
R880
R912
F914
F1009
L1014
A1079
Key interacting residues identified from computational analysis of non-covalent interactions. chemrxiv.org

These computational approaches have been consistent with experimental findings and have provided a detailed framework for understanding the structural and dynamic effects of Topiroxostat on XOR, guiding further development of inhibitors. nih.govchemrxiv.org

Future Directions and Unanswered Questions in Topiroxostat Tosylate Preclinical Research

Exploration of Novel Preclinical Applications Beyond Hyperuricemia

Preclinical evidence strongly suggests that the benefits of Topiroxostat (B1683209) may extend beyond its primary indication for hyperuricemia, largely attributed to its ability to inhibit XOR-mediated generation of reactive oxygen species (ROS). This antioxidant effect opens avenues for investigation into various pathologies where oxidative stress is a key driver.

Key areas for future preclinical exploration include:

Cardiovascular Protection: In an ischemia-reperfusion model, Topiroxostat's cardiovascular protective effect was linked to the suppression of ROS generation. nih.gov Further studies in preclinical models of atherosclerosis, heart failure, and hypertension are warranted to explore its potential in preventing or mitigating cardiovascular diseases. rsc.orgnih.gov Research in diet-induced mouse models of nonalcoholic fatty liver disease (NAFLD) has already shown that Topiroxostat can suppress plasma XOR activity and attenuate vascular neointima formation. nih.gov

Renal Disease Progression: Topiroxostat has demonstrated renoprotective effects in various preclinical models. nih.gov In models of diabetic nephropathy, it has been shown to ameliorate podocyte injury by preventing the reduction of key proteins like nephrin (B609532) and podoplanin. nih.gov Future investigations could focus on its efficacy in non-diabetic chronic kidney disease (CKD) models and explore its long-term impact on renal fibrosis and function.

Endothelial Dysfunction: By reducing oxidative stress, Topiroxostat may improve endothelial function. nih.gov Preclinical studies using models of diabetes have shown that Topiroxostat can inhibit ROS production in the aorta and suppress vascular endothelial damage. rsc.org This vasoprotective effect suggests potential applications in diseases characterized by compromised endothelial integrity.

Inflammatory Conditions: Given the link between XOR, ROS, and inflammation, the anti-inflammatory properties of Topiroxostat represent a promising, yet underexplored, area. nih.gov Preclinical models of inflammatory diseases, such as inflammatory bowel disease or arthritis, could be employed to investigate this potential.

Investigation of Potential Interactions with Other Pharmacological Agents in Preclinical Settings (e.g., cytochrome P450 inhibition/induction)

A significant gap in the preclinical characterization of Topiroxostat is the limited public data on its potential for drug-drug interactions (DDIs). As a compound primarily inactivated by hepatic metabolism, understanding its interaction with key metabolic pathways is crucial. nih.govmednexus.org

Future preclinical research must address the following unanswered questions:

Cytochrome P450 (CYP) Enzyme Interaction: There is a lack of comprehensive in vitro studies investigating whether Topiroxostat or its metabolites act as inhibitors or inducers of major CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP1A2). nih.govnih.gov Such studies, using human liver microsomes or hepatocytes, are standard practice in drug development and are essential to predict potential DDIs with co-administered drugs. bioivt.com For comparison, detailed in vitro interaction studies have been conducted for other XOR inhibitors like febuxostat (B1672324). nih.gov

Role of UGT Enzymes: Topiroxostat undergoes glucuronidation, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Preclinical studies are needed to identify the specific UGT isoforms responsible for its metabolism. This would clarify whether co-administration of drugs that inhibit or induce these specific UGTs could alter Topiroxostat's plasma concentrations.

Transporter-Mediated Interactions: The role of drug transporters (e.g., P-glycoprotein, OATs, OATPs) in the disposition of Topiroxostat and its metabolites has not been fully elucidated. In vitro studies are required to determine if Topiroxostat is a substrate or inhibitor of key uptake and efflux transporters, which could be another source of potential DDIs.

Area of Investigation Preclinical Models/Assays Key Unanswered Questions Rationale
CYP450 Interactions In vitro assays with human liver microsomes or cryopreserved hepatocytesDoes Topiroxostat inhibit or induce major CYP enzymes (e.g., CYP3A4, 2C9)?To predict the risk of altered metabolism of co-administered drugs.
UGT Metabolism In vitro assays with recombinant human UGT enzymesWhich specific UGT isoforms are responsible for Topiroxostat glucuronidation?To identify potential interactions with drugs that modulate UGT activity.
Drug Transporters In vitro assays using membrane vesicles or cell lines expressing specific transportersIs Topiroxostat a substrate or inhibitor of key drug transporters?To assess the risk of transporter-mediated drug interactions affecting absorption, distribution, and excretion.

Deeper Understanding of Preclinical Pharmacogenomic Influences (e.g., species-specific purine (B94841) metabolism)

The translation of preclinical findings to clinical outcomes can be significantly influenced by species-specific differences in drug metabolism and pharmacodynamics. A deeper understanding of these differences is essential for accurately interpreting preclinical data for Topiroxostat.

Key areas for future investigation include:

Species-Specific XOR Activity: There are known differences in XOR activity and distribution across species. For instance, XOR activity in adipose tissue is reportedly lower in humans than in rodents. nih.gov Future preclinical studies should aim to characterize how these differences might affect the efficacy and disposition of Topiroxostat in commonly used animal models (rats, mice, dogs) compared to humans.

Pharmacogenomics: The influence of genetic polymorphisms in XOR or metabolizing enzymes (like UGTs) on the response to Topiroxostat is unknown. While challenging to model preclinically, future studies could utilize genetically modified cell lines or animal models (e.g., humanized mouse models) to investigate the impact of specific genetic variants on the drug's pharmacokinetics and pharmacodynamics.

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Elucidation

To better understand the novel applications and molecular mechanisms of Topiroxostat, the development and application of more physiologically relevant preclinical models are necessary. Moving beyond traditional 2D cell cultures and standard animal models will be key.

Future directions in model development include:

Organ-on-a-Chip Systems: The use of microfluidic "organ-on-a-chip" technology, such as "kidney-on-a-chip" or "liver-on-a-chip" models, could provide unprecedented insight into the organ-specific effects of Topiroxostat. nih.gov These human microphysiology systems can model complex functions like renal tubular secretion or hepatic metabolism and could be used to study the drug's renoprotective mechanisms or DDI potential in a human-relevant context. criver.com

3D Bioprinted Tissues and Organoids: Three-dimensional (3D) cell culture models, including organoids and bioprinted tissues, better recapitulate the complex cell-cell and cell-matrix interactions of native tissues. criver.com Developing vascularized kidney or cardiac organoid models could allow for more accurate preclinical testing of Topiroxostat's effects on fibrosis, inflammation, and endothelial function.

Novel In Vivo Bioassays: The development of refined in vivo models is also crucial. For example, new bioassay procedures in rats have been proposed to evaluate the in vivo efficacy of XOR inhibitors by measuring surrogate markers, which could be adapted for high-throughput screening of new compounds or to study specific mechanistic questions. researchgate.net

Humanized Animal Models: The creation of "humanized" mouse models, where murine genes for metabolizing enzymes or drug targets are replaced with their human counterparts, could help bridge the translational gap caused by species-specific differences in pharmacokinetics and pharmacodynamics.

Identification of New Molecular Targets and Pathways Modulated by Topiroxostat Tosylate in Preclinical Systems

While XOR is the primary target of Topiroxostat, its downstream effects and potential off-target activities are not fully understood. Preclinical research is needed to identify new molecular pathways modulated by the compound, which could explain its pleiotropic effects.

Promising areas for investigation include:

Inflammasome Signaling: Other XOR inhibitors have been shown to prevent the assembly of the NLRP3 inflammasome and subsequent release of the pro-inflammatory cytokine IL-1β, an effect independent of uric acid reduction. nih.gov A critical unanswered question is whether Topiroxostat shares this anti-inflammatory mechanism. Preclinical studies in immune cells, such as macrophages, are needed to investigate its effect on inflammasome activation.

Redox-Sensitive Signaling Pathways: By reducing ROS production, Topiroxostat likely modulates various downstream redox-sensitive signaling pathways involved in inflammation, apoptosis, and fibrosis (e.g., NF-κB, MAP kinases). Future preclinical research should employ transcriptomic and proteomic approaches to identify which specific pathways are most significantly affected by Topiroxostat in target tissues like the kidney and vasculature.

Purine Salvage Pathway: Inhibition of XOR shunts hypoxanthine (B114508) and xanthine (B1682287) into the purine salvage pathway, which could have significant metabolic consequences, including increased production of ATP. nih.gov The preclinical exploration of how this metabolic shift impacts cellular energetics and function in different disease states is an important future direction.

Computational modeling has identified key amino acid residues within the XOR active site that interact with Topiroxostat, such as E802, R880, and F914. figshare.com This structural information can guide future studies to understand the nuances of its binding and to explore the development of next-generation inhibitors. figshare.com

Conclusion

Synthesis of Key Preclinical Research Findings on Topiroxostat (B1683209) Tosylate

Preclinical research has established Topiroxostat as a potent and selective non-purine inhibitor of xanthine (B1682287) oxidoreductase (XOR). drugbank.compatsnap.com Its mechanism of action is distinguished by a hybrid inhibition model; it not only interacts with amino acid residues in the substrate-binding pocket of the enzyme but also covalently binds to the molybdenum center, which is crucial for the enzyme's catalytic activity. japi.orgnih.gov This interaction effectively blocks the final two steps of purine (B94841) metabolism—the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. drugbank.compatsnap.com

A significant finding from preclinical studies is the potent inhibitory activity of Topiroxostat's primary metabolite, 2-hydroxy-topiroxostat, which also demonstrates a time- and concentration-dependent inhibition of XOR. drugbank.com This contributes to the sustained pharmacological effect of the compound. Furthermore, investigations using physiologically based pharmacokinetic (PBPK) models have highlighted the importance of the long residence time of the Topiroxostat-XOR complex. nih.govresearchgate.net This extended interaction at the target site may explain the significant in vivo pharmacological activity observed even after the drug has been cleared from systemic circulation. nih.govresearchgate.net

Animal models have been instrumental in demonstrating the therapeutic potential of Topiroxostat beyond simple urate-lowering effects. In a mouse model, Topiroxostat exhibited renoprotective effects, which were attributed to the repression of oxidative stress and inflammation, as well as the facilitation of the purine salvage pathway. japi.org Preclinical studies in various animal species, including rats, dogs, and monkeys, have been crucial for characterizing its pharmacokinetic profile, which includes good oral bioavailability. japi.orgresearchgate.net These studies have provided a solid foundation for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. biotechfarm.co.il

Table 1: Summary of Key Preclinical Research Findings for Topiroxostat
Area of ResearchModel SystemKey FindingReference
Mechanism of ActionIn vitro enzyme assaysSelective, non-purine hybrid inhibitor of XOR, binding to the molybdenum center. drugbank.comjapi.orgnih.gov
PharmacodynamicsPBPK and drug-target residence time modelsThe long residence time of the Topiroxostat-XOR complex contributes to sustained in vivo activity. nih.govresearchgate.net
Renoprotective EffectsMouse modelsReduces oxidative stress and inflammation in the kidneys. japi.org
PharmacokineticsRat, dog, and monkey modelsCharacterized ADME profile, demonstrating good oral bioavailability. japi.orgresearchgate.net
Vascular EffectsRetrospective human study dataAssociated with improved vascular endothelial function. nih.gov

Implications for Fundamental Biochemical and Pharmacological Understanding

The study of Topiroxostat has yielded significant insights that advance the fundamental understanding of biochemistry and pharmacology. Its unique hybrid mechanism of XOR inhibition provides a compelling case study in modern drug design, moving beyond simple competitive inhibition to achieve enhanced potency and duration of action. The concept of a long drug-target residence time, as demonstrated by Topiroxostat, is of profound pharmacological importance, suggesting that systemic drug concentration may not be the sole predictor of therapeutic effect. nih.gov This underscores the need to consider the kinetics of the drug-target interaction at the molecular level when developing new therapeutic agents.

Research into Topiroxostat's dual action—inhibiting uric acid synthesis while also facilitating the purine salvage pathway—enriches our understanding of the intricate regulation of purine metabolism. japi.org It highlights a sophisticated approach to managing hyperuricemia by not only blocking production but also promoting the recycling of purine bases.

Furthermore, preclinical findings that link Topiroxostat's XOR inhibition to the reduction of oxidative stress, inflammation, and endothelial dysfunction have broader implications for understanding the pathophysiology of diseases associated with hyperuricemia. japi.orgnih.govmdpi.com These studies reinforce the concept that XOR is a key source of reactive oxygen species and that its inhibition can have protective effects on organs like the kidneys and the vasculature. japi.orgnih.gov This shifts the perception of XOR inhibitors from mere urate-lowering agents to potentially multifaceted therapeutic compounds with vasculoprotective and renoprotective properties.

Future Trajectories for Basic and Translational Preclinical Research

Future basic research on Topiroxostat should aim to further dissect the molecular intricacies of its interaction with XOR. High-resolution structural studies could illuminate the precise binding modes of both Topiroxostat and its metabolites to different redox states of the enzyme's molybdenum cofactor, providing a deeper understanding of its inhibitory mechanism. drugbank.com Further investigation is also warranted into the downstream effects of XOR inhibition by Topiroxostat on cellular signaling pathways, particularly those related to inflammation and oxidative stress.

In the realm of translational preclinical research, a key future direction involves the use of advanced preclinical models to explore the full therapeutic potential of Topiroxostat. This includes the development of sophisticated in vitro models, such as engineered human cell lines or organ-on-a-chip systems, to better predict human responses. nih.gov Animal models of diseases where XOR is implicated, such as diabetic nephropathy, non-alcoholic fatty liver disease, and specific cardiovascular conditions, should be utilized to explore therapeutic applications beyond gout and hyperuricemia. mdpi.comnih.gov

Another important trajectory is the investigation of Topiroxostat's effect on plasma XOR activity and its implications for systemic endothelial function. Preclinical studies could be designed to specifically assess how Topiroxostat's potent inhibition of circulating XOR translates into vascular benefits, potentially guiding its application in patients with high cardiovascular risk. nih.govmdpi.com Such research will be crucial for translating the fundamental biochemical and pharmacological properties of Topiroxostat into novel and impactful clinical applications.

Q & A

Q. What validated analytical methods are recommended for quantifying Topiroxostat tosylate in pharmaceutical formulations?

A UPLC-MS method using a YMC Pack Pro C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile (40:60 v/v) at 1.0 mL/min flow rate has been validated for Topiroxostat analysis. This method demonstrates excellent linearity (R² = 0.9994) within 80–150 ng/mL, precision (RSD <1.98%), and optimized ESI+ detection (m/z 461.70) . Comparatively, HPLC-UV methods show lower sensitivity, while HPLC-MS/MS is better suited for biological matrices like plasma .

Q. How should preclinical studies on this compound be designed to evaluate renal outcomes in hyperuricemic models?

Use the PICOT framework: P (Patients: e.g., diabetic nephropathy models with hyperuricemia), I (Intervention: Topiroxostat at clinically relevant doses, e.g., 160 mg/day), C (Comparison: Placebo or febuxostat), O (Outcome: eGFR changes, urinary albumin excretion), and T (Time: ≥12 weeks). Include subgroup analyses for renal impairment severity (e.g., baseline eGFR <60 vs. ≥60 mL/min/1.73 m²) to address heterogeneity .

Q. What pharmacokinetic parameters are critical for Topiroxostat dosing in renal impairment studies?

Key parameters include bioavailability (unaffected by mild-to-moderate renal dysfunction), plasma half-life, and non-dialyzability. Dose adjustments are unnecessary in renal impairment due to its non-renal excretion pathway and covalent binding to xanthine oxidase .

Advanced Research Questions

Q. How can conflicting findings on Topiroxostat’s renoprotective effects be reconciled in clinical trials?

The TROFEO CKD trial reported superior eGFR improvement with Topiroxostat (mean ΔeGFR: +0.64 mL/min/1.73 m²; p = 0.00034) vs. no significant change with febuxostat . However, meta-analyses show comparable renoprotection between Topiroxostat and febuxostat in hyperuricemic CKD subgroups (p = 0.045) . Contradictions may arise from differences in study populations (e.g., diabetic vs. non-diabetic nephropathy) or outcome measures (eGFR vs. albuminuria). Stratified randomization and longer follow-ups (>58 weeks) are recommended to clarify these effects .

Q. What experimental strategies optimize detection of Topiroxostat’s off-target effects in long-term studies?

Incorporate in vitro CYP3A4 inhibition assays (Topiroxostat exhibits 18.6% inhibition) and in vivo hepatic function monitoring (ALT/AST levels). Post-marketing data show a low ADR incidence (6.95%), but prioritize safety endpoints like gout flares, hepatic dysfunction, and skin disorders in elderly or renally impaired subgroups .

Q. How does Topiroxostat’s mechanism of action differ from other xanthine oxidase inhibitors (XOIs) in reducing uric acid?

Topiroxostat binds covalently to molybdenum in xanthine oxidase via hydroxylation intermediates, unlike febuxostat’s non-covalent interaction. This results in prolonged enzyme inhibition and dose-independent pharmacokinetics, even in hemodialysis patients .

Methodological Guidance

Q. What statistical approaches are recommended for meta-analyses of Topiroxostat’s efficacy in CKD?

Use random-effects models to account for heterogeneity across studies. For renal outcomes, prioritize mean difference (MD) in eGFR with 95% confidence intervals. Sensitivity analyses should exclude trials with high risk of bias (e.g., non-blinded designs). The UPWARD study and ETUDE trial provide high-quality data for subgroup analyses .

Q. How should researchers address limitations in existing Topiroxostat formulations for in vivo studies?

Ensure tablet formulations meet >99% purity standards (validated via H-NMR) and use DMSO for in vitro solubility (20 mg/mL). For preclinical models, align dosing with human-equivalent doses (e.g., 120–160 mg/day) and monitor plasma urate levels weekly .

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